N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, click chemistry, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: The phenyl and fluorobenzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a probe in chemical reactions.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its neuroprotective and antioxidant properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring enhances its pharmacological properties by interacting with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) scavenging, inhibition of cytoplasmic Mur ligases, and activation of PPAR-γ receptors .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its hypoglycemic, antimicrobial, and antioxidant activities.
Thiazolidin-4-one: Exhibits anticancer and anti-inflammatory properties.
Uniqueness
N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide is unique due to its combination of a thiazolidine ring with a phenyl and fluorobenzyl group, which enhances its pharmacological profile and makes it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c19-14-7-5-13(6-8-14)12-20-17(23)18(24)21-15-3-1-4-16(11-15)22-9-2-10-27(22,25)26/h1,3-8,11H,2,9-10,12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDNSCVBTPIIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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